1-(Benzenesulfonyl)-4-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazine
Description
1-(Benzenesulfonyl)-4-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazine is a complex organic compound that features a piperazine ring substituted with benzenesulfonyl and a fluorinated nitrophenyl group. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O4S/c22-18-15-21(26(27)28)20(16-19(18)23-9-5-2-6-10-23)24-11-13-25(14-12-24)31(29,30)17-7-3-1-4-8-17/h1,3-4,7-8,15-16H,2,5-6,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUCTDNBHPANBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C(=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzenesulfonyl)-4-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazine typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the aromatic ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Piperazine Ring Formation: Cyclization to form the piperazine ring.
Sulfonylation: Introduction of the benzenesulfonyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(Benzenesulfonyl)-4-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of the nitro group to an amine.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenation reagents or nucleophiles for aromatic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
1-(Benzenesulfonyl)-4-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazine may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological systems.
Medicine: Investigation as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst.
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-4-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(Benzenesulfonyl)-4-(4-chloro-2-nitrophenyl)piperazine
- 1-(Benzenesulfonyl)-4-(4-fluoro-2-aminophenyl)piperazine
Uniqueness
The presence of the fluorine atom and the nitro group in 1-(Benzenesulfonyl)-4-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazine may confer unique properties, such as increased metabolic stability or specific binding interactions, compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
